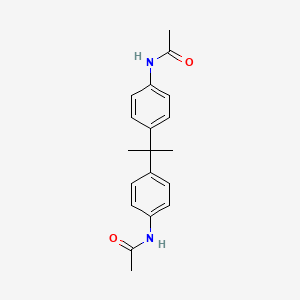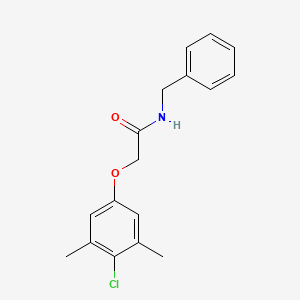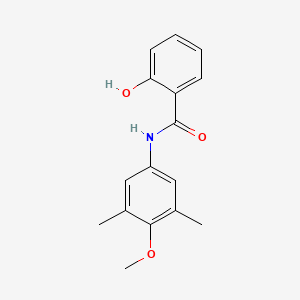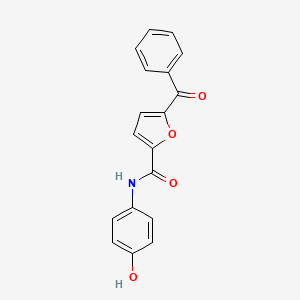
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide, also known as PPDA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it useful in the field of medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to have antioxidant properties, making it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide in lab experiments is its low toxicity. This compound has been found to have low toxicity in vitro and in vivo, making it a safe compound to use in research. However, one limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide research. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the development of new synthesis methods for this compound that can improve its solubility and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine and biotechnology.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its low toxicity, anti-cancer, and anti-inflammatory properties make it a useful compound in the fields of medicine and biotechnology. With further research and development, this compound may prove to be a valuable tool in the fight against cancer and inflammatory diseases.
Méthodes De Synthèse
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide can be synthesized by reacting 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of sodium borohydride. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(22)20-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)21-14(2)23/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJFMRTHQYJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)
![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)